![molecular formula C11H15ClFNO B3031165 3-(4-Fluorophenyl)piperidin-3-ol hydrochloride CAS No. 173447-91-1](/img/structure/B3031165.png)
3-(4-Fluorophenyl)piperidin-3-ol hydrochloride
Overview
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of 3-(4-Fluorophenyl)piperidin-3-ol hydrochloride consists of a piperidine bound to a phenyl group. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters .Physical And Chemical Properties Analysis
3-(4-Fluorophenyl)piperidin-3-ol hydrochloride is typically available in powder form . As mentioned earlier, it has a molecular weight of 231.69.Scientific Research Applications
Medicinal Chemistry and Drug Development
- Antibacterial Properties : Research has shown that 3-(4-Fluorophenyl)piperidin-3-ol hydrochloride possesses antibacterial activity. It inhibits the growth of bacterial strains such as E. coli, S. aureus, and P. aeruginosa . The compound’s binding interactions with key residues suggest its potential as an antibacterial agent.
- Antifungal Activity : In addition to antibacterial effects, this compound exhibits antifungal properties against strains like C. albicans, A. niger, and T. rubrum . Its minimum inhibitory concentration (MIC) values indicate efficacy against fungal pathogens .
Neuroscience and Neuropharmacology
- Acetylcholinesterase Inhibition : 3-(4-Fluorophenyl)piperidin-3-ol hydrochloride has been investigated for its interaction with the acetylcholinesterase receptor. Molecular docking studies reveal key hydrogen contacts between the compound and the enzyme . This interaction could have implications for neurodegenerative diseases.
Chemical Biology and Enzyme Studies
- Ribonucleotide Reductase Inhibition : The compound has been docked at the active site of ribonucleotide reductase . Understanding its binding mode and interactions may lead to novel enzyme inhibitors.
Pharmacology and Receptor Modulation
- H3 Receptor Antagonism : Compounds with a substituted 4-piperidinol core, like 3-(4-Fluorophenyl)piperidin-3-ol, exhibit potent antagonism against the human H3 receptor . This receptor plays a role in neurotransmitter release and modulation.
Organic Synthesis and Catalysis
- Copper-Catalyzed Arylation : Researchers have used 4-hydroxypiperidine (a precursor to our compound) in copper-catalyzed N- versus O-arylation studies . Such reactions are valuable in synthetic chemistry.
Material Science and Optical Properties
- UV-Vis and Fluorescence Spectroscopy : The compound’s spectroscopic properties have been evaluated using UV–Vis and fluorescence techniques . These studies provide insights into its electronic transitions and optical behavior.
Future Directions
Piperidine derivatives continue to be a significant area of research in the pharmaceutical industry . The development of novel antidepressants that have a quick onset, low side effects, with enhanced cognitive function is a significant area of study . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
3-(4-fluorophenyl)piperidin-3-ol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO.ClH/c12-10-4-2-9(3-5-10)11(14)6-1-7-13-8-11;/h2-5,13-14H,1,6-8H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSOJVWSNFKMLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(C2=CC=C(C=C2)F)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70702084 | |
Record name | 3-(4-Fluorophenyl)piperidin-3-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70702084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
173447-91-1 | |
Record name | 3-(4-Fluorophenyl)piperidin-3-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70702084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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